2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

This benzoxazole scaffold provides a unique combination of a 2-chloromethyl group for facile nucleophilic substitution and a 6-carbonitrile group that serves as an electron-withdrawing handle for cross-coupling or further functionalization. The specific 6-position substitution pattern confers distinct electronic properties and reactivity compared to its 5- or 7-regioisomers, enabling orthogonal modifications essential for precise structure-activity relationship (SAR) exploration in kinase inhibitor and CYP2E1 probe development.

Molecular Formula C9H5ClN2O
Molecular Weight 192.60 g/mol
Cat. No. B12097886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile
Molecular FormulaC9H5ClN2O
Molecular Weight192.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)OC(=N2)CCl
InChIInChI=1S/C9H5ClN2O/c10-4-9-12-7-2-1-6(5-11)3-8(7)13-9/h1-3H,4H2
InChIKeyOEOIOWQJVDWMJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile: A Versatile Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology


2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile (CAS 944903-35-9) is a heterocyclic organic compound belonging to the benzoxazole class . It features a benzoxazole core substituted with a chloromethyl group at the 2-position and a nitrile (carbonitrile) group at the 6-position . This unique combination of reactive handles and electron-withdrawing substituents makes it a valuable intermediate and scaffold in medicinal chemistry and chemical biology .

Why 2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile Cannot Be Replaced by Positional Isomers or Non-Nitrile Analogs


The specific substitution pattern of 2-(chloromethyl)-1,3-benzoxazole-6-carbonitrile confers distinct reactivity and potential biological activity profiles compared to its positional isomers (e.g., 5- or 7-carbonitrile) and analogs lacking the nitrile group . The 6-position nitrile significantly alters the electronic properties of the benzoxazole ring, impacting both its synthetic utility in cross-coupling reactions and its potential interactions with biological targets . Furthermore, the chloromethyl group at the 2-position provides a unique handle for nucleophilic substitution that is absent in other 6-carbonitrile benzoxazole derivatives . Consequently, substituting this compound with a regioisomer or a non-nitrile analog would lead to different chemical behavior and biological outcomes, potentially compromising the intended synthetic pathway or structure-activity relationship (SAR) .

Quantitative Differentiation of 2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile: A Data-Driven Guide for Scientific Selection


Positional Isomer Differentiation: 6-Cyano vs. 5-Cyano Substitution

The 6-carbonitrile substitution pattern on 2-(chloromethyl)-1,3-benzoxazole-6-carbonitrile imparts distinct electronic properties compared to its 5-carbonitrile isomer . While specific biological activity data for the 6-isomer is limited, the 5-isomer has demonstrated IC50 values ranging from 4.34 to 17.61 μg/mL against Fusarium solani in antifungal assays, outperforming hymexazol (IC50 = 38.92 μg/mL) . The 6-positional isomer is expected to exhibit a different biological profile due to altered electron density distribution across the benzoxazole ring, which can influence binding interactions with targets such as CYP2E1, for which some benzoxazole derivatives have shown inhibition [1].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Reactivity and Synthetic Utility: Chloromethyl vs. Aminomethyl Handle

The chloromethyl group at the 2-position of the benzoxazole ring provides a reactive electrophilic handle for nucleophilic substitution, enabling rapid diversification . In contrast, the 2-aminomethyl analog (2-(aminomethyl)-1,3-benzoxazole-6-carbonitrile) offers a less reactive amine handle, limiting its use in certain synthetic sequences . The chloromethyl group can be displaced by a wide range of nucleophiles (e.g., amines, thiols, alkoxides), facilitating the synthesis of focused libraries for SAR studies .

Organic Synthesis Medicinal Chemistry Chemical Probes

Biological Target Engagement: CYP2E1 Inhibition Profile

Benzoxazole derivatives, including 2-(chloromethyl)-1,3-benzoxazole-6-carbonitrile, have been investigated for their interaction with cytochrome P450 enzymes [1]. While specific IC50 data for the target compound against CYP2E1 is not publicly available, related benzoxazole compounds have shown inhibition of CYP2E1 with IC50 values around 15,000 nM [1]. In contrast, other benzoxazole analogs lacking the nitrile group have demonstrated no appreciable affinity for muscarinic receptors, highlighting the importance of the nitrile group for target engagement [2].

Pharmacology Toxicology Drug Metabolism

Commercial Availability and Purity: A Procurable Research Reagent

2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile is commercially available from multiple vendors with a typical purity of ≥95% . This contrasts with some positional isomers (e.g., 7-carbonitrile) which may have more limited availability or require custom synthesis . The compound is offered in quantities suitable for research and development, enabling its immediate use in synthetic and biological studies .

Procurement Chemical Supply Research Reagents

Optimal Application Scenarios for 2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile in Scientific Research and Development


Medicinal Chemistry: Synthesis of Novel Benzoxazole-Based Kinase Inhibitors

The chloromethyl group of 2-(chloromethyl)-1,3-benzoxazole-6-carbonitrile can be used to introduce diverse amine-containing fragments via nucleophilic substitution, generating focused libraries of 6-cyano-benzoxazole derivatives for screening against kinase targets, leveraging the known potential of benzoxazoles as kinase inhibitors [1].

Chemical Biology: Development of CYP2E1 Activity-Based Probes

The compound can serve as a starting point for the design and synthesis of activity-based probes to study CYP2E1 function and inhibition, building upon the class-level evidence of CYP2E1 engagement by benzoxazole derivatives [1]. The nitrile group may be used for further functionalization or as a spectroscopic handle.

Organic Synthesis: Preparation of Complex Heterocyclic Scaffolds via Cross-Coupling

The 6-carbonitrile group can be converted to other functional groups (e.g., carboxylic acids, amides) or participate in metal-catalyzed cross-coupling reactions, while the chloromethyl handle allows for orthogonal modifications, enabling the efficient construction of complex heterocyclic architectures for drug discovery [1].

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